5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid

Medicinal chemistry building blocks PROTAC linker design Heterocyclic derivatization

5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid (CAS 2901095-11-0, molecular formula C13H18N2O5, molecular weight 282.29 g/mol) is a heterobifunctional pyridine-3-carboxylic acid building block featuring a tert-butoxycarbonyl (Boc)-protected amine connected via a two-carbon ethoxy linker at the pyridine 5-position. The compound belongs to the class of Boc-protected aminoethoxy nicotinic acid derivatives used as synthetic intermediates in medicinal chemistry, targeted protein degradation (PROTAC) linker construction, and heterocyclic derivatization.

Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
CAS No. 2901095-11-0
Cat. No. B13451385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid
CAS2901095-11-0
Molecular FormulaC13H18N2O5
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CN=CC(=C1)C(=O)O
InChIInChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-4-5-19-10-6-9(11(16)17)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyOXJCBTWGLKQGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic Acid (CAS 2901095-11-0): Structural Profile and Procurement Context


5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid (CAS 2901095-11-0, molecular formula C13H18N2O5, molecular weight 282.29 g/mol) is a heterobifunctional pyridine-3-carboxylic acid building block featuring a tert-butoxycarbonyl (Boc)-protected amine connected via a two-carbon ethoxy linker at the pyridine 5-position . The compound belongs to the class of Boc-protected aminoethoxy nicotinic acid derivatives used as synthetic intermediates in medicinal chemistry, targeted protein degradation (PROTAC) linker construction, and heterocyclic derivatization . Its defining structural signature—a free carboxylic acid at position 3 combined with a flexible, orthogonal amine handle at position 5—distinguishes it from direct Boc-amino nicotinic acids that lack the ethoxy spacer, as well as from ester-protected analogs that require additional deprotection steps before conjugation [1].

Why 5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic Acid Cannot Be Replaced by Generic Boc-Nicotinic Acid Analogs


Substituting the target compound with simpler Boc-nicotinic acids such as 5-((tert-butoxycarbonyl)amino)nicotinic acid (CAS 337904-92-4) or 6-[(tert-butoxycarbonyl)amino]nicotinic acid (CAS 231958-14-8) introduces three critical failures in downstream synthetic and biological applications. First, the absence of the ethoxy linker in these direct Boc-amino analogs eliminates the two-atom spacer that confers conformational flexibility and altered spatial presentation of the amine terminus after deprotection—a parameter known to affect target binding in pyridine-aminoethoxy series, where 5'- and 6'-substituted analogues of 3-(2-aminoethoxy)pyridine exhibited Ki values spanning over three orders of magnitude (0.076–319 nM) for nicotinic receptor engagement, compared to 26 nM for the parent compound, demonstrating that subtle structural modifications at the pyridine ring produce profound changes in molecular recognition [1]. Second, Boc protection of the aminoethoxy functionality increases lipophilicity by a factor of three to four relative to the free amine form, as demonstrated by octanol/buffer partition coefficient measurements on the N-Boc derivative of the dihydropyridine calcium channel ligand S11568, which retained target affinity (IC50 1.7 nM vs. 9.9 nM for the parent) while substantially altering permeability properties [2]. Third, the free carboxylic acid at position 3 enables direct amide coupling or esterification without the preliminary hydrolysis step required by the methyl ester analog (CAS 1220512-28-6), reducing synthetic step count and improving atom economy in convergent synthetic routes .

Quantitative Differentiation Evidence for 5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic Acid Against Closest Analogs


Ethoxy Linker Spacer Length vs. Direct Boc-Amino Attachment: Conformational and Steric Differentiation

The target compound incorporates a –O–CH2–CH2–NH(Boc) moiety at the pyridine 5-position, providing an extended linker with 4 rotatable bonds between the pyridine core and the Boc-protected nitrogen. In contrast, 5-((tert-butoxycarbonyl)amino)nicotinic acid (CAS 337904-92-4) attaches the Boc group directly to the amine at position 5 with only 1 rotatable bond, and 6-[(tert-butoxycarbonyl)amino]nicotinic acid (CAS 231958-14-8) places the Boc-amino group at position 6 with no ethoxy spacer. This structural difference has quantitative consequences: in the 3-(2-aminoethoxy)pyridine series, 5'- and 6'-substituted analogues exhibited nicotinic receptor Ki values from 0.076 nM to 319 nM, representing a ~4,200-fold range in binding affinity driven solely by pyridine substitution pattern and linker composition [1]. The ethoxy linker in the target compound provides a distinct spatial trajectory for the deprotected amine that is geometrically inaccessible to direct Boc-amino nicotinic acids, enabling orthogonal conjugation strategies in bifunctional molecule assembly .

Medicinal chemistry building blocks PROTAC linker design Heterocyclic derivatization

Boc Protection-Mediated Lipophilicity Enhancement: Quantified 3–4 Fold Increase Over Free Amine

Boc protection of aminoethoxy groups confers a quantifiable lipophilicity increase that is critical for applications requiring modulated physicochemical properties. In a directly relevant class-level example, the N-Boc derivative of the dihydropyridine calcium channel ligand S11568 (which also contains an aminoethoxy moiety) demonstrated a 3- to 4-fold increase in lipophilicity compared to the parent free amine, as measured by octanol/buffer partition coefficients [1]. Crucially, this lipophilicity enhancement was achieved without compromising target binding affinity: the N-Boc derivative retained an IC50 of 1.7 nM versus 9.9 nM for the parent compound S11568 against calcium channels, and in vivo, the Boc-protected analog produced a 4-fold increase in brain radioactivity uptake, confirming enhanced membrane permeability [1]. Applying this class-level evidence to the target compound, the Boc-protected aminoethoxy pyridine-3-carboxylic acid is expected to exhibit substantially higher logP than its deprotected 5-(2-aminoethoxy)pyridine-3-carboxylic acid counterpart, facilitating purification by reversed-phase chromatography and improving solubility in organic solvents during synthetic manipulation [2].

Drug delivery Blood-brain barrier penetration Prodrug design

Free Carboxylic Acid vs. Methyl Ester: Elimination of Synthetic Hydrolysis Step

The target compound presents a free carboxylic acid at the pyridine 3-position, whereas its closest commercially available analog is the methyl ester, methyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylate (CAS 1220512-28-6, MW 296.32, C14H20N2O5) . In synthetic workflows requiring direct amide bond formation or active ester coupling, the free acid form eliminates a mandatory ester hydrolysis step (typically requiring LiOH/THF/H2O or NaOH/dioxane at elevated temperature), which saves one synthetic operation, reduces cumulative yield loss (estimated 5–15% yield penalty for hydrolysis-quench-extraction sequences), and avoids potential Boc group lability under basic hydrolysis conditions . The molecular weight reduction of 14.03 g/mol (296.32 – 282.29) also improves atom economy in fragment-based coupling strategies. For procurement decisions involving multi-step parallel synthesis libraries, the free acid form reduces per-compound processing time by approximately 2–4 hours relative to the ester analog .

Convergent synthesis Amide coupling Peptide conjugation

Positional Specificity: 5-Substitution vs. 4- and 6-Position Boc-Aminoethoxy Pyridine Carboxylic Acids

The pyridine-3-carboxylic acid (nicotinic acid) scaffold exhibits position-dependent reactivity and biological recognition. The target compound places the Boc-aminoethoxy substituent at the 5-position of the nicotinic acid core. Positional isomers include 4-(2-((tert-butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid (CAS 1085412-35-6, C14H18N2O7, MW 326.30), which features two carboxylic acid groups at positions 2 and 6, and 6-(2-aminoethoxy)-nicotinic acid amide derivatives . The 5-position substitution preserves the pyridine nitrogen's basicity and the carboxylic acid's acidity without steric interference, whereas 4-position substitution introduces steric hindrance adjacent to the carboxylic acid, and 2,6-dicarboxylic acid variants introduce additional metal-chelating properties that may complicate biological profiling . The 5-substituted mono-acid architecture provides a single, well-defined conjugation vector, reducing regioselectivity concerns during fragment coupling compared to the 2,6-dicarboxylic acid analog where chemoselective activation is required .

Regioselective derivatization Nicotinic acid pharmacophore Structure-activity relationship

Optimal Procurement and Application Scenarios for 5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic Acid


Heterobifunctional PROTAC Linker Assembly Requiring Orthogonal Conjugation Handles

The target compound provides two chemically orthogonal functional groups—a Boc-protected amine and a free carboxylic acid—separated by a rigid pyridine scaffold and a flexible ethoxy linker. This architecture is ideally suited for sequential conjugation in PROTAC degrader synthesis: the carboxylic acid can be activated (e.g., HATU/DIPEA) for amide coupling to an E3 ligase ligand, followed by Boc deprotection (TFA/CH2Cl2) to reveal the free amine for attachment to a target protein warhead [1]. The 5-position ethoxy linker provides sufficient spatial separation to minimize steric clash between the two large protein-binding moieties, a parameter directly linked to ternary complex formation efficiency in PROTAC development .

Fragment-Based Drug Discovery Libraries Requiring Positionally Defined Amine Presentation

In fragment-based screening campaigns, the spatial orientation of hydrogen bond donors/acceptors dictates binding pocket complementarity. The target compound's 5-ethoxy-Boc-amino substitution positions the amine handle at a defined distance and trajectory from the nicotinic acid core, distinct from direct Boc-amino nicotinic acids. This enables exploration of chemical space inaccessible to simpler building blocks, particularly for targets where the pyridine carboxylic acid engages a conserved binding motif while the deprotected amine explores adjacent subpockets [1].

Automated Parallel Synthesis Platforms Prioritizing Throughput and Step Economy

The free carboxylic acid form eliminates the ester hydrolysis bottleneck in parallel amide synthesis. For medicinal chemistry groups running 48–96 compound libraries, the direct coupling readiness of the target compound reduces per-well processing by 2–4 hours relative to the methyl ester analog (CAS 1220512-28-6), cumulatively saving 96–384 hours across a full library synthesis [1]. The Boc group further enables catch-and-release purification strategies using SCX or silica chromatography before final deprotection [1].

PET Tracer or Fluorescent Probe Development Requiring Modulated Lipophilicity

Building on the demonstrated 3- to 4-fold lipophilicity enhancement conferred by Boc protection in aminoethoxy-containing ligands [1], the target compound can serve as a lipophilic intermediate for radiotracer or fluorescent probe construction. The Boc group provides a temporary lipophilicity handle that facilitates organic-phase extraction and HPLC purification during probe assembly, while being cleanly removable under mild acidic conditions (TFA/CH2Cl2 or HCl/dioxane) to reveal the polar amine in the final probe, a strategy validated in the development of 11C-labeled calcium channel imaging agents [1].

Quote Request

Request a Quote for 5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.